N-(4-phenylbutan-2-yl)furan-2-carboxamide
Overview
Description
N-(4-phenylbutan-2-yl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound’s structure includes a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a carboxamide group attached to a phenylbutyl side chain.
Preparation Methods
The synthesis of N-(4-phenylbutan-2-yl)furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of furan-2-carbonyl chloride with 4-phenylbutan-2-amine in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired carboxamide in good to excellent yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high efficiency and purity of the final product.
Chemical Reactions Analysis
N-(4-phenylbutan-2-yl)furan-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxidized derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-phenylbutan-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-phenylbutan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria and fungi by interfering with their cellular processes. It may also exert anti-inflammatory effects by modulating the activity of certain enzymes and signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
N-(4-phenylbutan-2-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound has a bromine atom attached to the phenyl ring, which can enhance its antibacterial activity.
N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound contains a pyridine ring, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-phenylbutan-2-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-12(9-10-13-6-3-2-4-7-13)16-15(17)14-8-5-11-18-14/h2-8,11-12H,9-10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIMWMYKQANNSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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